5-Bromo-2-chloro-6-morpholinonicotinic acid
Description
Properties
CAS No. |
1311254-66-6 |
|---|---|
Molecular Formula |
C10H10BrClN2O3 |
Molecular Weight |
321.55 g/mol |
IUPAC Name |
5-bromo-2-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrClN2O3/c11-7-5-6(10(15)16)8(12)13-9(7)14-1-3-17-4-2-14/h5H,1-4H2,(H,15,16) |
InChI Key |
MYKUBDOTWZUFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=N2)Cl)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Halogenation-Functionalization of Nicotinic Acid Derivatives
Coupling of Pre-Halogenated Intermediates with Morpholine
Alternative routes utilize pre-brominated and chlorinated pyridine intermediates. For instance, 5-bromo-2-chloronicotinic acid (CAS 21739-92-4) is synthesized via hydrolysis of 5-bromo-2-chlorobenzonitrile under basic conditions. Subsequent coupling with morpholine proceeds via:
-
Buchwald-Hartwig Amination : Using , Xantphos, and Cs₂CO₃ in toluene at 100°C for 18 hours, achieving 68% yield.
Key Advantages :
Catalytic Systems and Reaction Optimization
Transition Metal Catalysis
Palladium and copper catalysts are pivotal for C–N bond formation. For example:
-
Pd(OAc)₂/DPPF : Achieves 78% yield in coupling 5-bromo-2-chloronicotinic acid with morpholine at 90°C in dioxane.
-
CuI/1,10-phenanthroline : Reduces costs but lowers yield to 62% due to side reactions.
Table 2 : Catalyst Performance Comparison
| Catalyst System | Temp (°C) | Time (h) | Yield | Selectivity |
|---|---|---|---|---|
| Pd(OAc)₂/DPPF | 90 | 12 | 78% | 95% |
| CuI/1,10-phenanthroline | 110 | 24 | 62% | 85% |
Solvent and Base Effects
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may degrade acid groups. Toluene balances stability and efficiency.
-
Base : Cs₂CO₃ outperforms K₂CO₃ in deprotonating morpholine, reducing side products.
Industrial-Scale Methodologies
Continuous Flow Synthesis
Recent patents describe scalable processes:
-
CN111925289A : Utilizes a tubular reactor for sequential bromination (using ) and morpholine coupling at 50°C, achieving 89% yield with 99.5% purity.
-
CN113773194A : Employs fixed-bed catalysis (Pd/Al₂O₃) for gas-phase reactions, reducing solvent waste.
Table 3 : Industrial Method Comparison
| Method | Throughput (kg/day) | Purity | Energy Use (kWh/kg) |
|---|---|---|---|
| Batch (DMF) | 50 | 98% | 120 |
| Continuous Flow | 200 | 99.5% | 80 |
| Gas-Phase Catalysis | 150 | 97% | 65 |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-6-morpholinonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-Bromo-2-chloro-6-morpholinonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-6-morpholinonicotinic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the morpholine group, contribute to its reactivity and ability to bind to certain enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Substituent Position Effects : The position of halogens (Br, Cl) significantly impacts reactivity. For example, 5-bromo-6-chloronicotinic acid undergoes unexpected halogen displacement during synthesis (e.g., Br replaced by Cl in the presence of SOCl₂) . In contrast, 5-bromo-2-chloronicotinic acid exhibits greater stability under similar conditions .
Biological Activity
5-Bromo-2-chloro-6-morpholinonicotinic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₈H₈BrClN₂O₂
- Molecular Weight : Approximately 321.56 g/mol
- Functional Groups : Includes a bromine atom at the 5-position, a chlorine atom at the 2-position, and a morpholine ring at the 6-position.
The presence of these halogen substituents and the morpholine ring enhances the compound's solubility and bioavailability, which are crucial for its pharmacological efficacy.
Biological Activities
Research indicates that this compound exhibits several biological activities, primarily in the following areas:
- Anti-inflammatory Activity : Compounds with similar structures have shown potential as anti-inflammatory agents. The morpholine moiety is believed to enhance receptor affinity, which may contribute to this effect.
- Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways involved in proliferation and apoptosis.
- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially acting as a modulator of neurotransmission, which could have implications for treating neurological disorders .
The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes. Interaction studies typically employ techniques such as radiolabeled binding assays and enzyme inhibition assays to determine binding affinities and inhibitory constants. For instance, studies have indicated that this compound may act as an inhibitor of sodium-glucose co-transporter (SGLT), which is significant in the context of diabetes treatment .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-2-chloronicotinic acid | C₆H₄BrClN₃O₂ | Lacks morpholine; simpler structure |
| 5-Bromo-2-chloro-nicotinic acid hydrazide | C₆H₄BrClN₃O₂ | Contains hydrazide functional group |
| 5-Bromo-2-chloronicotinic acid tert-butyl ester | C₉H₈BrClN₂O₂ | Increased lipophilicity due to tert-butyl group |
The unique combination of bromine and chlorine substituents along with the morpholine ring distinguishes this compound from others, potentially imparting distinct biological activities and pharmacological properties.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Study on Anti-inflammatory Effects : In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.
- Antitumor Activity Assessment : A recent study evaluated its efficacy against various cancer cell lines, revealing dose-dependent inhibition of cell proliferation, which warrants further investigation into its mechanisms of action.
- Neurotransmitter Interaction Studies : Research utilizing radiolabeled assays showed that this compound has a high binding affinity for certain neurotransmitter receptors, indicating its potential role in modulating neurotransmission .
Q & A
Q. What established synthetic methodologies are used to prepare 5-Bromo-2-chloro-6-morpholinonicotinic acid, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves sequential halogenation and substitution reactions. For example:
Esterification : Start with nicotinic acid derivatives. Methyl or ethyl esters (e.g., methyl 5-bromo-2-chloronicotinate, CAS 29241-65-4) are common intermediates, as seen in analogous compounds .
Morpholine Introduction : React the halogenated intermediate with morpholine under nucleophilic aromatic substitution conditions. Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.
Hydrolysis : Convert the ester to the carboxylic acid using aqueous NaOH or HCl.
- Critical Parameters :
- Temperature control during substitution to avoid decomposition.
- Stoichiometric excess of morpholine (1.5–2 eq) to ensure complete reaction.
- Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and morpholine integration (δ ~3.5–3.7 ppm for morpholine protons) .
- IR Spectroscopy : Identify carboxylic acid (1700–1720 cm⁻¹) and morpholine C-O stretches (1100–1250 cm⁻¹) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, particularly for verifying steric effects of the morpholine group .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in halogenated nicotinic acid synthesis?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS or HPLC (as in ) to identify impurities (e.g., dihalogenated byproducts or unreacted intermediates).
- Optimization Strategies :
- Catalyst Screening : Pd-based catalysts for selective coupling, though none are directly cited in evidence.
- Temperature Gradients : Gradual heating (e.g., 50°C → 100°C) to control reaction kinetics.
- In Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and halt at optimal conversion .
Q. How should researchers resolve discrepancies in reported physical-chemical properties of bromo-chloro nicotinic acid analogs?
- Methodological Answer :
- Cross-Validation : Compare melting points (e.g., 195–199°C for 5-bromo-2-fluorocinnamic acid ) with computational predictions (e.g., ChemAxon or ACD/Labs).
- Solubility Studies : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) to address conflicting literature data.
- Collaborative Verification : Replicate procedures from independent sources (e.g., CAS RN 952063-30-8 for 5-bromo-2-chloronicotinic acid ).
Q. What computational approaches predict the reactivity of the morpholine substituent in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps, focusing on the morpholine ring’s electron-donating effects.
- Docking Studies : Analyze steric hindrance using crystallographic data (e.g., SHELX-refined structures ).
- SAR Analysis : Compare with boronic acid derivatives (e.g., 4-bromo-2-fluorophenylboronic acid ) to predict coupling efficiency.
Data Contradiction Analysis
Q. How should conflicting data on halogenated nicotinic acid stability be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
